molecular formula C30H34N2O4 B11538039 2,7-dicyclooctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

2,7-dicyclooctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B11538039
M. Wt: 486.6 g/mol
InChI Key: LMKDPWVVAARSFB-UHFFFAOYSA-N
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Description

2,7-Dicyclooctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound with a molecular formula of C30H34N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dicyclooctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and automated systems to handle the complex synthesis steps .

Chemical Reactions Analysis

Types of Reactions

2,7-Dicyclooctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,7-dicyclooctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets and pathways. The compound may act by binding to particular enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dicyclooctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to its specific cyclooctyl groups, which may impart distinct physical and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C30H34N2O4

Molecular Weight

486.6 g/mol

IUPAC Name

6,13-di(cyclooctyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C30H34N2O4/c33-27-21-15-17-23-26-24(30(36)32(29(23)35)20-13-9-5-2-6-10-14-20)18-16-22(25(21)26)28(34)31(27)19-11-7-3-1-4-8-12-19/h15-20H,1-14H2

InChI Key

LMKDPWVVAARSFB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6CCCCCCC6)C2=O

Origin of Product

United States

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